Cybutryne

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Irgarol® 1051 is synthesized through a series of chemical reactions involving triazine derivatives. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Irgarol® 1051 involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as solvent extraction, purification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Irgarol® 1051 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.

Reduction: Reduction reactions can alter the functional groups in Irgarol® 1051, affecting its antifouling properties.

Substitution: Substitution reactions can occur at the amino groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various degradation products such as M1 (2-methylthio-4-tert-butylamino-s-triazine), which results from N-dealkylation through biodegradation, photodegradation, and chemical hydrolysis .

Scientific Research Applications

Antifouling Agent

Cybutryne is predominantly utilized as an antifouling agent in marine coatings. It is effective against marine algae and other fouling organisms that can accumulate on ship hulls, leading to increased drag and fuel consumption.

- Mechanism of Action : this compound inhibits photosynthesis in algae by affecting the electron transport chain in photosystem II, thereby reducing carbon dioxide uptake and carbohydrate production . This results in the inhibition of algal growth, making it a valuable component in antifouling paints.

Table 1: Efficacy of this compound in Antifouling Applications

| Test Species | Endpoint Type | Duration | LC50 (μg/L) |

|---|---|---|---|

| Oncorhynchus mykiss (Fish) | Acute | 96 h | 860 |

| Daphnia magna (Aquatic Invertebrate) | Chronic | 21 d | NOEC 510 |

| Navicula pelliculosa (Freshwater Diatom) | Growth Inhibition | 120 h | <0.0756 |

Environmental Impact Studies

This compound's environmental impact has been extensively studied due to its potential endocrine-disrupting effects. Research indicates that while it is less toxic to non-photosynthetic aquatic organisms, it poses significant risks to primary producers like diatoms .

Case Study: Aquatic Toxicity Assessment

A comprehensive assessment was conducted to evaluate the toxicity of this compound on various aquatic species. The results indicated that:

- Freshwater diatoms are particularly sensitive to this compound, with a lowest observed effect concentration (LOEC) of 20 ng/L.

- Marine species showed a higher tolerance, with NOEC values ranging from 4-510 μg/L for fish and invertebrates .

Industrial Applications

Beyond its use in marine coatings, this compound has been applied in other industrial contexts:

- Film Preservatives : Previously utilized in film preservatives for paints and plastics, although its use is being phased out due to environmental concerns .

- Textile Preservatives : Included in formulations aimed at preventing microbial growth on textiles .

Regulatory Considerations

The use of this compound is subject to stringent regulations due to its environmental impact. The European Union has classified it under product type PT21 for antifouling products and is evaluating its safety and efficacy continuously .

Table 2: Regulatory Status of this compound

| Region | Regulation Type | Current Status |

|---|---|---|

| European Union | Biocidal Products Regulation | Under evaluation |

| Global | Anti-fouling Systems Convention | Considered for inclusion |

Future Research Directions

Ongoing research focuses on developing safer alternatives to this compound that maintain antifouling efficacy while minimizing ecological risks. Studies are also investigating the long-term effects of this compound exposure on marine ecosystems and potential bioremediation strategies.

Mechanism of Action

Irgarol® 1051 exerts its effects by inhibiting photosynthetic electron transport at photosystem II. It binds to the D1 protein in the photosystem, preventing the transfer of electrons and thereby inhibiting photosynthesis in photoautotrophs . This mechanism makes it highly effective as an antifouling agent, as it disrupts the growth of algae and other organisms that rely on photosynthesis .

Comparison with Similar Compounds

Similar Compounds

Sea-Nine 211: A biocide used in antifouling paints, known for its rapid degradation in the environment compared to Irgarol® 1051.

TBT (Tributyltin): A highly toxic antifouling agent that has been largely phased out due to its environmental impact.

Uniqueness of Irgarol® 1051

Irgarol® 1051 is unique due to its specific inhibition of photosystem II and its relatively lower toxicity compared to compounds like TBT . Its chemical structure allows for effective antifouling properties while minimizing environmental impact, making it a preferred choice in many marine applications .

Biological Activity

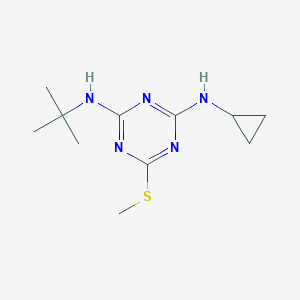

Cybutryne, chemically known as N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine, is a biocide primarily utilized in antifouling paints to inhibit the growth of marine organisms. This compound has garnered attention due to its significant biological activity, particularly its effects on photosynthetic organisms and potential ecological impacts.

This compound has the molecular formula and a molecular mass of 257.37 g/mol. Its primary mode of action involves the inhibition of photosynthesis in target organisms by disrupting electron transport chains within chloroplasts, specifically targeting photosystem II. This disruption leads to decreased carbon dioxide assimilation and stunted growth in algae and aquatic plants .

Toxicity Profile

This compound exhibits high toxicity to various marine organisms, particularly phytoplankton and macroalgae. The effective concentration for 50% inhibition (EC50) against the green alga Navicula pelliculosa is approximately 0.0957 µg/L, indicating significant acute toxicity. In comparative studies, this compound has been shown to be more toxic than tributyltin (TBT), a previously banned antifouling agent .

Table 1: Toxicity Data for this compound

| Species | Test Type | Duration | Endpoint Type | Concentration (µg/L) |

|---|---|---|---|---|

| Oncorhynchus mykiss (Fish) | Acute | 96 h | LC50 | 860 |

| Daphnia magna (Invertebrate) | Chronic | 21 d | NOEC | 510 |

| Navicula pelliculosa (Alga) | Acute | 72 h | EC10 | <0.0756 |

| Ciona intestinalis (Ascidian) | Acute | 24 h | EC50 | 2.11 |

Ecotoxicological Studies

Research indicates that this compound is persistent in aquatic environments and does not biodegrade effectively in marine sediments. Studies have shown that this compound can accumulate in sediments, potentially impacting the food chain due to its long-term biological activity . For instance, a study found that this compound had chronic effects on the pond snail Lymnaea stagnalis, suggesting potential endocrine-disrupting properties .

Case Study: Effects on Marine Ecosystems

A comprehensive study investigated the impact of this compound on various aquatic species. The findings highlighted that this compound significantly affected primary producers such as diatoms and green algae while exhibiting lower toxicity towards non-photosynthetic organisms like fish . This differential toxicity raises concerns about the ecological balance in marine environments where this compound is used extensively.

Regulatory Considerations

Due to its toxicity and persistence in the environment, this compound has faced increasing regulatory scrutiny. The International Maritime Organization (IMO) has banned its use in antifouling systems as of January 1, 2023, reflecting growing concerns about its environmental impact . The European Chemicals Agency (ECHA) has also classified this compound as a skin sensitizer with unacceptable risks for certain occupational exposures .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for detecting cybutryne in environmental samples, and how can their accuracy be ensured?

- Methodological Answer : this compound detection typically employs gas chromatography/mass spectrometry (GC/MS) with ethyl acetate extraction, as outlined in the MEPC 78 protocol . To ensure accuracy, internal standards (e.g., ametryn) are added during sample preparation, and recovery rates should be validated through spike-and-recovery experiments. Calibration curves must cover the expected concentration range (e.g., 1–1,250 mg/kg dry paint) to meet regulatory thresholds .

Q. How should researchers design experiments to assess this compound’s environmental persistence while controlling for confounding variables?

- Methodological Answer : Experimental design must isolate variables such as pH, temperature, and microbial activity. Use controlled microcosms or mesocosms to simulate environmental conditions, and employ replicate samples to account for variability. Reference materials (e.g., certified this compound standards) and blank controls are critical to validate results .

Q. What statistical approaches are recommended to resolve contradictions in reported degradation rates of this compound across studies?

- Methodological Answer : Meta-analysis of existing datasets, combined with sensitivity analysis, can identify methodological or environmental factors driving discrepancies. Researchers should standardize units (e.g., half-life in days vs. weeks) and apply multivariate regression to account for variables like organic carbon content or UV exposure .

Advanced Research Questions

Q. How can researchers differentiate between biotic and abiotic degradation pathways of this compound in marine ecosystems?

- Methodological Answer : Isotope-labeling experiments (e.g., ¹³C-cybutryne) can track metabolic byproducts in microbial communities versus hydrolysis/photooxidation products. Pair this with inhibitor studies (e.g., sodium azide to halt microbial activity) and LC-HRMS to identify degradation intermediates .

Q. What methodologies are suitable for investigating synergistic effects between this compound and co-occurring antifouling agents (e.g., copper-based compounds)?

- Methodological Answer : Combinatorial toxicity assays (e.g., fixed-ratio ray design) with algal or crustacean models (e.g., Daphnia magna) can quantify synergistic indices. Dose-response curves and isobolographic analysis should be used, alongside chemical speciation modeling to account for ligand interactions .

Q. How can long-term ecotoxicological impacts of this compound be modeled in non-target marine organisms?

- Methodological Answer : Use population viability analysis (PVA) integrated with chronic exposure data (e.g., NOEC/LOEC values from 28-day bioassays). Dynamic energy budget (DEB) models can predict sublethal effects on growth and reproduction, validated against field monitoring data .

Q. Methodological Validation & Ethical Considerations

Q. What steps are critical for validating novel in-situ detection methods for this compound against established laboratory techniques?

- Methodological Answer : Cross-validate portable sensors (e.g., immunosensors) with GC/MS results using split-sample analysis. Report limits of detection (LOD), precision (RSD%), and matrix effects (e.g., seawater vs. sediment). Follow ISO 17025 guidelines for method accreditation .

Q. How should ethical considerations influence experimental design in this compound research, particularly regarding non-target species?

- Methodological Answer : Adhere to the 3Rs principle (Replacement, Reduction, Refinement) for animal testing. Use in vitro models (e.g., fish cell lines) where possible. For field studies, obtain permits under conventions like the Nagoya Protocol and minimize sampling impact on ecosystems .

Q. Hypothesis-Driven & Interdisciplinary Approaches

Q. What strategies are effective for testing hypotheses about this compound’s mode of action when mechanistic data are limited?

- Methodological Answer : Combine transcriptomic profiling (e.g., RNA-seq of exposed organisms) with molecular docking simulations to predict protein targets. Validate findings using CRISPR knockouts or enzyme inhibition assays .

Q. How can cross-disciplinary approaches (e.g., analytical chemistry + computational ecology) improve risk assessments for this compound?

Properties

IUPAC Name |

2-N-tert-butyl-4-N-cyclopropyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5S/c1-11(2,3)16-9-13-8(12-7-5-6-7)14-10(15-9)17-4/h7H,5-6H2,1-4H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHLIWCXDDZUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=NC(=N1)NC2CC2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032416 | |

| Record name | Cybutryne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 7 mg/L, In water, 9.0 ppm in 0.3 mol/L salinity; 1.8 ppm in 0.6 mol/L salinity | |

| Record name | 1,3,5-Triazine-2,4-diamine, N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8441 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.6X10-7 mm Hg | |

| Record name | 1,3,5-Triazine-2,4-diamine, N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8441 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water | |

CAS No. |

28159-98-0 | |

| Record name | Irgarol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28159-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cybutryne [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028159980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cybutryne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-tert-butyl-N-cyclopropyl-6-(methylthio)-1,3,5-triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYBUTRYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7B77O21GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3,5-Triazine-2,4-diamine, N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8441 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

128-133 °C | |

| Record name | 1,3,5-Triazine-2,4-diamine, N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8441 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.